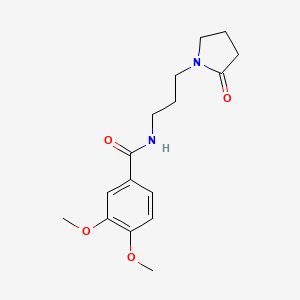![molecular formula C33H41P B12884143 dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which can influence the steric and electronic properties of the catalytic center it coordinates with.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving this ligand.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the nature of the substituents and the metal center involved in the reaction.
科学的研究の応用
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The ligand is used in the production of fine chemicals and materials.
作用機序
The mechanism by which dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves coordination to a metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The bulky nature of the ligand can influence the selectivity and activity of the catalytic process.
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which can influence the reactivity and selectivity of the catalytic processes it is involved in. The presence of the trimethyl and phenyl groups provides additional steric hindrance, which can be advantageous in certain catalytic applications.
特性
分子式 |
C33H41P |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C33H41P/c1-24-23-25(2)33(26(3)32(24)27-15-7-4-8-16-27)30-21-13-14-22-31(30)34(28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4,7-8,13-16,21-23,28-29H,5-6,9-12,17-20H2,1-3H3 |
InChIキー |
CIOCZYVSIDAHDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)

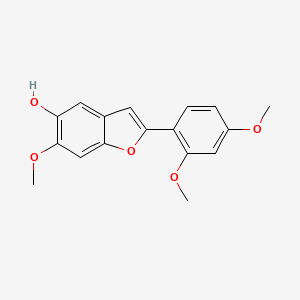
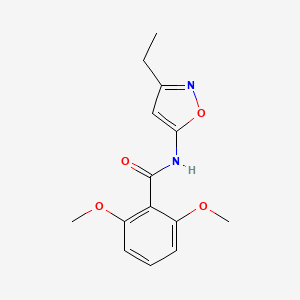
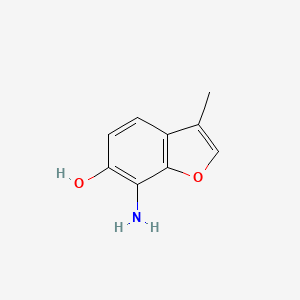
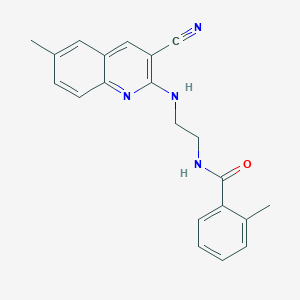

![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
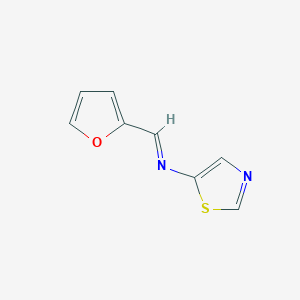

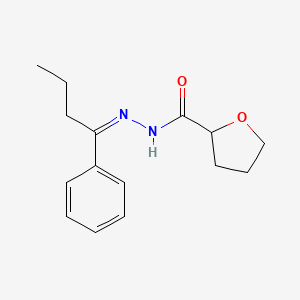
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

